molecular formula C13H13NO4 B1331544 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 63463-15-0

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No.: B1331544
CAS No.: 63463-15-0
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is not explicitly mentioned in the search results, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to the structure of the compound , exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

While specific safety and hazard information for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is not available in the search results, it’s important to handle all chemical compounds with care, wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can undergo various chemical reactions due to the reactivity of its functional groups. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethanol .

Major Products

Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds, which can have diverse biological activities and applications .

Comparison with Similar Compounds

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
  • Diethyl 4-hydroxyquinoline-2,3-dicarboxylate
  • Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

These compounds share similar quinoline ring structures but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of hydroxy and methoxy groups, which can affect its electronic properties and interactions with biological targets .

Properties

IUPAC Name

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDDWJZROMBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979698
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-05-1, 63463-15-0
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63463-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisidine (50 g, 407 mmol) and diethyl ethoxymethylenemalonate (102 g, 407 mmol) were heated at 60° C. for 20 minutes. Diphenyl ether (270 ml) was then added and the temperature was raised to 240° C. over 30 minutes. The ethanol formed distilled off. Heating was maintained at this temperature for 1 hour then the reaction mixture was allowed to cool to 120° C. at which point the reaction mixture was diluted with heptane and allowed to stand overnight at ambient temperature. The brown solid was collected by filtration and washed with methanol and ether to give ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (45 g, 45%). This reaction was repeated twice.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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